
1-Bromo-4-phenylnaphthalene
Overview
Description
1-Bromo-4-phenylnaphthalene is an organic compound with the chemical formula C16H11Br. It is a pale yellow solid that is soluble in organic solvents such as ethanol and chloroform. This compound is used as a building block in the synthesis of various organic compounds and has applications in multiple fields, including chemistry and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-iodo-naphthalene with phenylboronic acid in the presence of a palladium catalyst. Another method includes the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of triisopropylborate .
Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts reaction, where benzene is used as a solvent and reactant, and aluminum trichloride acts as a catalyst. This method is efficient for large-scale production .
Chemical Reactions Analysis
Chemical Reactions Involving 1-Bromo-4-phenylnaphthalene
As a brominated aromatic compound, this compound participates in several key chemical reactions:
Electrophilic Aromatic Substitution
Due to the presence of the bromine atom, which is a good leaving group, this compound can undergo electrophilic substitution reactions where the bromine can be replaced by other electrophiles under suitable conditions.
Coupling Reactions
The compound can participate in cross-coupling reactions such as Suzuki and Heck reactions, allowing for the formation of more complex structures from simpler precursors .
Dehydrobromination
Under certain conditions, particularly when subjected to heat or basic conditions, dehydrobromination can occur, leading to the formation of alkenes or more complex cyclic structures through elimination reactions.
Radical Reactions
Research indicates that radical addition reactions can also occur with this compound, particularly in surface-catalyzed environments where debromination and cyclization take place .
Table 2: Types of Reactions
Reaction Type | Description |
---|---|
Electrophilic Aromatic Substitution | Bromine can be substituted by electrophiles |
Coupling Reactions | Participates in Suzuki and Heck reactions |
Dehydrobromination | Can form alkenes or cyclic structures |
Radical Reactions | Involves debromination and cyclization |
Scientific Research Applications
Pharmaceutical Applications
1-Bromo-4-phenylnaphthalene plays a crucial role in the pharmaceutical industry. It is utilized as an intermediate for synthesizing various drugs, including:
- Antihistamines : Compounds that counteract allergic reactions.
- Anti-cancer Agents : It serves as a precursor in the synthesis of drugs targeting cancer cells.
- Anti-inflammatory Drugs : Used in the development of medications that reduce inflammation.
Case Study: Synthesis of Anti-Cancer Agents
A notable application involves the synthesis of derivatives that exhibit anti-cancer properties. For instance, research has demonstrated the potential of compounds derived from this compound to induce apoptosis in cancer cell lines, showcasing its importance in therapeutic development .
Agrochemical Applications
In agrochemicals, this compound is employed to create various herbicides, insecticides, and fungicides. Its ability to modify biological activity makes it valuable for developing effective pest control agents.
Case Study: Development of Herbicides
Research has indicated that derivatives of this compound can enhance herbicidal activity against certain weed species. This application is critical for improving agricultural productivity while minimizing environmental impact .
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Friedel-Crafts Reaction : Utilizing aluminum trichloride as a catalyst with benzene and 1-naphthol to form intermediates.
- Bromination Reaction : Employing phosphorus tribromide under alkaline conditions to introduce bromine into the structure.
- Dehydrogenation Reaction : Using selective oxidants to refine the product.
This multi-step process ensures high yields (81.8% - 84.7%) and purity (97.8% - 98.5%) of the final compound .
Summary of Applications
Application Area | Specific Uses | Notable Properties |
---|---|---|
Pharmaceuticals | Antihistamines, Anti-cancer agents | Induces apoptosis in cancer cells |
Agrochemicals | Herbicides, Insecticides, Fungicides | Enhances pest control efficacy |
Organic Synthesis | Building block for various derivatives | Versatile reactivity |
Mechanism of Action
The mechanism of action of 1-Bromo-4-phenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 1-Bromo-4-phenylphthalene
- 1-(4-phenylnaphthalene)-boronic acid
- 4-phenylnaphthalen-1-ylboronic acid
Uniqueness: 1-Bromo-4-phenylnaphthalene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a building block for various organic compounds makes it highly valuable in synthetic chemistry .
Biological Activity
1-Bromo-4-phenylnaphthalene (CAS No. 59951-65-4) is an organic compound that has garnered attention for its diverse applications in pharmaceuticals and agrochemicals. This compound serves as a versatile building block in organic synthesis, contributing to the development of various derivatives, including antihistamines and anti-cancer agents. Understanding its biological activity is crucial for assessing its potential therapeutic uses and environmental impact.
This compound is characterized by its molecular formula and a molecular weight of 283.16 g/mol. It appears as a white or off-white powder, with solubility in organic solvents such as ethanol and chloroform. The compound has a melting point of 132-134°C and a boiling point of 339-341°C, making it stable under standard laboratory conditions .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, it has shown effectiveness against breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Enzyme Inhibition
This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism, leading to potential drug-drug interactions when co-administered with other pharmaceutical agents .
Table 2: Enzyme Inhibition Profile
Case Studies
A notable case study involved the synthesis of derivatives from this compound aimed at enhancing its biological activity. Researchers successfully developed several analogs that exhibited improved anticancer properties compared to the parent compound. These derivatives were tested against various cancer cell lines, demonstrating significant increases in potency and selectivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-4-phenylnaphthalene, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) between brominated naphthalene derivatives and phenylboronic acids. Optimization strategies include:
- Catalyst selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems to enhance yield .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction kinetics .
- Temperature control : Reactions often require heating (80–120°C) under inert conditions to prevent debromination .
Purity can be confirmed via column chromatography and recrystallization using hexane/ethyl acetate mixtures.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The bromine atom induces deshielding in adjacent protons (δ ~7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) with electron ionization (EI) identifies molecular ions (m/z 283.00 [M⁺]) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR spectroscopy : C-Br stretching vibrations appear at ~500–600 cm⁻¹ .
Cross-referencing with NIST Chemistry WebBook data ensures accurate interpretation .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer :
- HepG2 cells : Assess hepatic toxicity via MTT assays, monitoring IC₅₀ values for mitochondrial dysfunction .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100, with S9 metabolic activation .
- ROS assays : Quantify reactive oxygen species (ROS) in lung epithelial cells (e.g., A549) to study oxidative stress .
Dose-response curves should span 0.1–100 µM, with comparisons to structurally similar naphthalenes (e.g., 1-methylnaphthalene) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo and in vitro toxicity data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic differences. Strategies include:
- Interspecies comparisons : Test metabolite profiles in rodent liver microsomes vs. human hepatocytes to identify species-specific CYP450 activity .
- Exposure route adjustments : Compare oral gavage (mimicking human ingestion) vs. inhalation (occupational exposure) in murine models .
- Omics integration : Pair RNA-seq data from in vitro models with histopathology from in vivo studies to correlate molecular pathways with tissue damage .
Contradictions in hepatic vs. renal toxicity may reflect differential accumulation, requiring tissue-specific pharmacokinetic studies .
Q. What computational strategies predict the environmental persistence of this compound, and how do they align with experimental data?
- Methodological Answer :
- QSAR modeling : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN scores <2.5 suggest recalcitrance) .
- Molecular dynamics simulations : Analyze hydrophobic interactions with soil organic matter to predict adsorption coefficients (Koc) .
- Photodegradation studies : Exclude the compound to UV-Vis light (λ = 254 nm) and compare degradation rates with DFT-calculated bond dissociation energies (BDEs) .
Field validation requires HPLC-MS/MS analysis of soil/water samples from industrial sites .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Stable isotope tracing : Administer ¹³C-labeled compound to track metabolite formation via LC-HRMS .
- CYP450 inhibition assays : Co-treat with ketoconazole (CYP3A4 inhibitor) to identify dominant metabolic enzymes .
- Bile duct cannulation in rodents : Collect bile for metabolite profiling, focusing on glutathione conjugates and hydroxylated derivatives .
Data should be contextualized with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to map pathways .
Properties
IUPAC Name |
1-bromo-4-phenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGVWJSXZDKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483616 | |
Record name | 1-Bromo-4-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59951-65-4 | |
Record name | 1-Bromo-4-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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